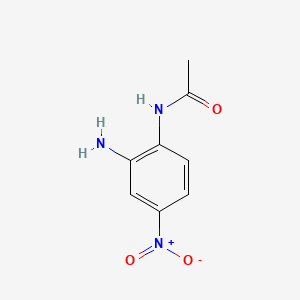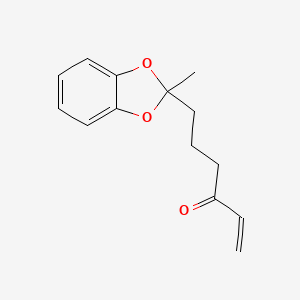
Thulium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium chloride, also known as thulium trichloride, is an inorganic compound composed of thulium and chlorine with the chemical formula TmCl₃. It typically forms yellow crystals and is known for its unique properties and applications in various fields. Thulium chloride is part of the lanthanide series and is often used as a starting material for the synthesis of other thulium-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thulium chloride can be synthesized through several methods:
Reaction with Thulium Oxide or Carbonate: Thulium chloride can be obtained by reacting thulium(III) oxide (Tm₂O₃) or thulium(III) carbonate with ammonium chloride (NH₄Cl). The reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6 \text{NH}_4\text{Cl} \rightarrow 2 \text{TmCl}_3 + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ]
Direct Reaction with Hydrochloric Acid: The hexahydrate form of thulium chloride can be produced by adding thulium(III) oxide to concentrated hydrochloric acid (HCl): [ \text{Tm}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{TmCl}_3 + 3 \text{H}_2\text{O} ]
Direct Reaction with Chlorine Gas: Thulium chloride can also be synthesized by directly reacting thulium metal with chlorine gas: [ 2 \text{Tm} + 3 \text{Cl}_2 \rightarrow 2 \text{TmCl}_3 ]
Industrial Production Methods: Industrial production of thulium chloride typically involves the reduction of thulium(III) oxide with ammonium chloride or the direct reaction of thulium metal with chlorine gas. These methods ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Thulium chloride undergoes various chemical reactions, including:
Oxidation: Thulium chloride can be oxidized to form thulium(III) oxide (Tm₂O₃).
Reduction: Thulium chloride can be reduced by thulium metal to form thulium(II) chloride (TmCl₂).
Substitution: Thulium chloride can react with other halogens to form different thulium halides, such as thulium fluoride (TmF₃), thulium bromide (TmBr₃), and thulium iodide (TmI₃).
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents and high temperatures are typically required.
Reduction: Thulium metal is used as a reducing agent.
Substitution: Halogen gases or halide salts are used under controlled conditions.
Major Products:
- Thulium(III) oxide (Tm₂O₃)
- Thulium(II) chloride (TmCl₂)
- Thulium halides (TmF₃, TmBr₃, TmI₃) .
Scientific Research Applications
Thulium chloride has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of various thulium-containing compounds and nanostructures, particularly for near-infrared (NIR) photocatalysis .
- Biology: Thulium-doped nanoparticles are used in biological imaging and as contrast agents in medical diagnostics .
- Medicine: Thulium lasers, which utilize thulium chloride, are employed in medical procedures such as laser surgery and lithotripsy .
- Industry: Thulium chloride is used in the production of high-strength alloys and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of thulium chloride depends on its application:
- Photocatalysis: In NIR photocatalysis, thulium chloride acts as a sensitizer, absorbing NIR light and transferring energy to other molecules, thereby initiating chemical reactions.
- Medical Imaging: Thulium-doped nanoparticles enhance contrast in imaging techniques by interacting with biological tissues and emitting detectable signals .
Comparison with Similar Compounds
Thulium chloride can be compared with other lanthanide chlorides:
- Erbium(III) chloride (ErCl₃): Similar in structure and properties, but erbium has different optical and magnetic characteristics.
- Ytterbium(III) chloride (YbCl₃): Ytterbium chloride is used in similar applications but has distinct electronic properties.
- Thulium(II) chloride (TmCl₂): A reduced form of thulium chloride with different reactivity and applications .
Thulium chloride stands out due to its unique combination of properties, making it valuable in specialized applications across various fields.
Properties
CAS No. |
63944-01-4 |
|---|---|
Molecular Formula |
ClTm- |
Molecular Weight |
204.39 g/mol |
IUPAC Name |
thulium;chloride |
InChI |
InChI=1S/ClH.Tm/h1H;/p-1 |
InChI Key |
VAOIXJZXSJDYGQ-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


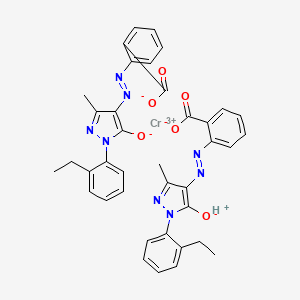

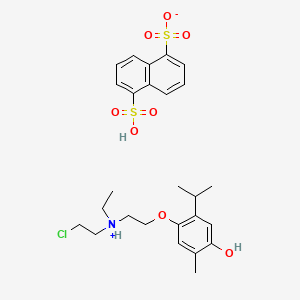
![2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride](/img/structure/B13765937.png)

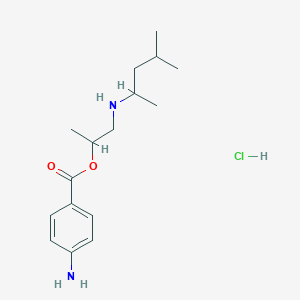
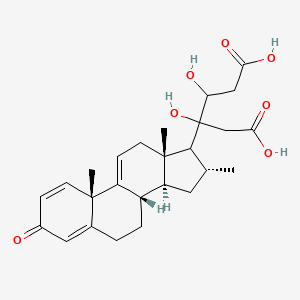
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
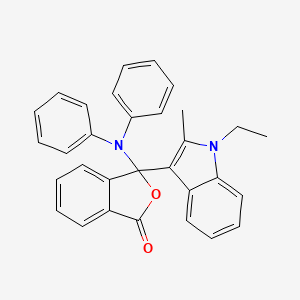
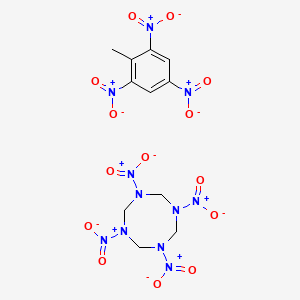
![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)
